Cas no 1804842-43-0 (3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile)

3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile is a specialized organic compound with distinct chemical properties. It features a pyridine ring with chloromethyl and trifluoromethoxy substituents, providing versatile reactivity in organic synthesis. The presence of an iodine atom and acetonitrile group offers opportunities for efficient coupling reactions. This compound is particularly advantageous for its unique substitution pattern, facilitating directed synthesis and chemical transformations.
3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile structure
1804842-43-0 structure
商品名:3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile
CAS番号:1804842-43-0
MF:C9H5ClF3IN2O
メガワット:376.501483678818
CID:4837013

3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

    • 3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile
    • インチ: 1S/C9H5ClF3IN2O/c10-4-6-7(14)3-5(1-2-15)16-8(6)17-9(11,12)13/h3H,1,4H2
    • InChIKey: PEMVORIOHYRUGW-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(CC#N)N=C(C=1CCl)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 306
  • トポロジー分子極性表面積: 45.9
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029089680-1g
3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile
1804842-43-0 97%
1g
$1,445.30 2022-04-01

3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile 関連文献

3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrileに関する追加情報

Introduction to 3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1804842-43-0)

3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804842-43-0, represents a fascinating blend of structural features that make it a valuable intermediate in the synthesis of biologically active molecules. The presence of both chloromethyl and iodo substituents, coupled with the electron-withdrawing effects of the trifluoromethoxy group and the electron-donating nature of the acetonitrile moiety, endows this pyridine derivative with unique reactivity and potential applications in drug discovery.

The compound's molecular structure, characterized by a pyridine core functionalized at multiple positions, positions it as a versatile building block for the development of novel therapeutic agents. The chloromethyl group, in particular, is known for its ability to participate in nucleophilic addition reactions, making it an attractive feature for constructing complex molecular architectures. This reactivity has been leveraged in various synthetic strategies to introduce additional functional groups or to link different molecular fragments together.

Similarly, the iodo substituent at the 4-position of the pyridine ring provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are widely employed in medicinal chemistry to introduce aryl or vinyl groups into target molecules, thereby expanding their pharmacological spectrum. The combination of these reactive sites makes 3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile a powerful tool for constructing heterocyclic scaffolds that are prevalent in many bioactive compounds.

The influence of the trifluoromethoxy group on the electronic properties of the pyridine ring cannot be overstated. This group not only enhances the lipophilicity of the molecule but also exerts significant effects on its metabolic stability and binding affinity to biological targets. In recent years, there has been a growing interest in fluorinated compounds due to their improved pharmacokinetic profiles and enhanced binding interactions with enzymes and receptors. The strategic placement of the trifluoromethoxy group in this compound may contribute to its potential as a lead compound or intermediate in the synthesis of drugs targeting neurological disorders, inflammatory conditions, or even oncological diseases.

The acetonitrile moiety at the 6-position further complements the compound's structural diversity. This group not only contributes to its solubility in polar organic solvents but also serves as a site for further derivatization through nucleophilic substitution or condensation reactions. The presence of this nitrile group may also influence the compound's interaction with biological systems by introducing a polar moiety that can engage in hydrogen bonding or other non-covalent interactions.

Recent advancements in synthetic methodologies have highlighted the utility of such multifunctional intermediates like 3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1804842-43-0) in drug discovery pipelines. For instance, modern techniques such as flow chemistry have enabled more efficient and scalable syntheses of these complex molecules, reducing reaction times and improving yields. Additionally, computational chemistry approaches have been employed to predict and optimize the reactivity of these intermediates, allowing researchers to design more effective synthetic routes.

In particular, studies have demonstrated that derivatives of this compound exhibit promising biological activities across various therapeutic areas. Researchers have reported on analogs that show inhibitory effects against specific enzymes implicated in metabolic disorders or cancer pathways. The structural motifs present in this molecule have been found to mimic natural bioactive scaffolds, suggesting potential therapeutic applications when further optimized through structure-activity relationship (SAR) studies.

The role of fluorine-containing compounds in modern drug development cannot be overlooked. The unique electronic properties of fluorine atoms can modulate drug-receptor interactions, leading to improved efficacy and reduced side effects. The incorporation of fluorinated groups into pharmaceuticals has been associated with enhanced metabolic stability and prolonged half-lives, making them particularly attractive for clinical applications. The strategic use of the trifluoromethoxy group in 3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1804842-43-0) aligns with these trends, positioning it as a candidate for future drug development efforts.

Moreover, recent research has explored the use of this compound as a precursor for more complex molecules through sequential functionalization strategies. By leveraging its multiple reactive sites—such as the chloromethyl, iodo, and trifluoromethoxy groups—scientists have been able to construct intricate heterocyclic frameworks that exhibit novel biological activities. These efforts have been complemented by advances in analytical techniques that allow for detailed characterization of reaction products and intermediates.

The synthesis and application of such specialized intermediates are often enabled by collaborations between academic researchers and industrial chemists who bring complementary expertise to bear on complex synthetic challenges. The demand for high-quality intermediates like 3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1804842-43-0) underscores their importance in driving innovation within pharmaceutical chemistry.

In conclusion,3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile represents a significant advancement in synthetic organic chemistry with broad implications for drug discovery and development. Its unique structural features—comprising reactive handles like the chloromethyl, iodo, and functionalizing groups such as the electron-withdrawing nitrile—make it an invaluable asset for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives,3-(Chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1804842-43-0) is poised to play an increasingly important role in shaping future pharmaceutical innovations.

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